molecular formula C13H18ClNO B2652716 N-(4-tert-butylphenyl)-3-chloropropanamide CAS No. 20330-49-8

N-(4-tert-butylphenyl)-3-chloropropanamide

Cat. No.: B2652716
CAS No.: 20330-49-8
M. Wt: 239.74
InChI Key: CQDXIKWARGBYMG-UHFFFAOYSA-N
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Description

N-(4-tert-butylphenyl)-3-chloropropanamide is a useful research compound. Its molecular formula is C13H18ClNO and its molecular weight is 239.74. The purity is usually 95%.
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Scientific Research Applications

Antimalarial Drug Development

N-tert-Butyl isoquine (GSK369796) represents a significant development in antimalarial drugs. It was designed based on chemical, toxicological, pharmacokinetic, and pharmacodynamic considerations, demonstrating excellent activity against Plasmodium falciparum and rodent malaria parasites. This compound, synthesized from cheap and readily available materials, underwent a comprehensive preclinical development program, highlighting its potential as an affordable and effective antimalarial for the 21st century (O’Neill et al., 2009).

Anxiolytic Effects

Research on (S)-WAY 100135, a 5-HT1A receptor antagonist, indicates its anxiolytic-like effects in male mice. This compound, structurally related to N-(4-tert-butylphenyl)-3-chloropropanamide, was shown to increase open arm entries and time in the elevated plus-maze test without altering general activity levels, suggesting its potential as a non-sedative anxiolytic (Rodgers & Cole, 1994).

Cancer Therapy

N-(4-Hydroxyphenyl)retinamide (4HPR), used in cancer prevention and therapy trials, involves the induction of apoptosis through enhanced generation of reactive oxygen species (ROS) in human cervical carcinoma C33A cells. This mechanism includes cytochrome c release, caspase-3 activation, and membrane permeability transition, suggesting its therapeutic potential in cancer treatment (Suzuki et al., 1999).

Organic Synthesis and Catalysis

Various studies illustrate the applications of this compound derivatives in organic synthesis and catalysis. For instance, N-tert-butanesulfinyl imines serve as versatile intermediates for the asymmetric synthesis of amines, highlighting the role of the tert-butyl group in activating imines for nucleophilic addition and serving as a powerful chiral directing group (Ellman et al., 2002).

Material Science and Polymer Chemistry

The study of phenyl and 4-methylphenyl isocyanide dichlorides, as models for byproducts in polyurethane production, reveals their role as chlorine radical sources. This finding is critical for understanding the formation of impurities in polyurethane materials, with implications for improving production processes and material properties (Callison et al., 2012).

Properties

IUPAC Name

N-(4-tert-butylphenyl)-3-chloropropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-13(2,3)10-4-6-11(7-5-10)15-12(16)8-9-14/h4-7H,8-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQDXIKWARGBYMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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